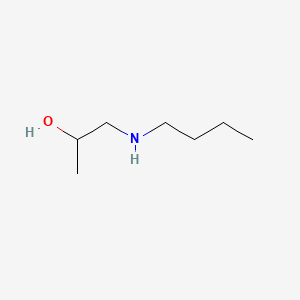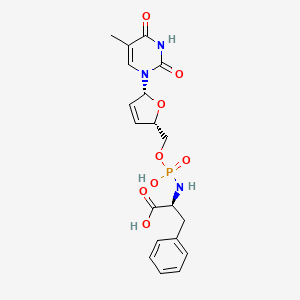
L-Phenylalanine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is a complex organic compound that combines the amino acid L-Phenylalanine with a modified thymidine nucleotide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- typically involves the coupling of L-Phenylalanine with a thymidine derivative. The process often starts with the protection of functional groups on both molecules to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and acetyl groups for hydroxyl groups.
The coupling reaction is usually facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using specific ligases or transferases can be employed to achieve high yields and purity. Additionally, solid-phase synthesis techniques can be utilized to automate the process and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- can undergo various chemical reactions, including:
Oxidation: The phenyl group in L-Phenylalanine can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The double bonds in the thymidine derivative can be reduced to single bonds using hydrogenation reactions.
Substitution: The amino group in L-Phenylalanine can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Phenylacetic acid, benzoic acid.
Reduction: Saturated thymidine derivatives.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves its interaction with specific molecular targets. In biological systems, it can be incorporated into proteins or nucleic acids, affecting their structure and function. The phenylalanine moiety can interact with enzymes and receptors, influencing metabolic pathways and signaling cascades. The thymidine derivative can be involved in DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Phenylalanine: An essential amino acid used in protein synthesis.
Thymidine: A nucleoside involved in DNA synthesis.
L-Phenylalanine-3,3-d2: A deuterated form of L-Phenylalanine used in metabolic studies.
Uniqueness
L-Phenylalanine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is unique due to its combined structure, which allows it to participate in both amino acid and nucleotide-related processes. This dual functionality makes it a valuable tool in research and industrial applications, offering versatility that is not found in its individual components.
Eigenschaften
CAS-Nummer |
184031-59-2 |
|---|---|
Molekularformel |
C19H22N3O8P |
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
(2S)-2-[[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H22N3O8P/c1-12-10-22(19(26)20-17(12)23)16-8-7-14(30-16)11-29-31(27,28)21-15(18(24)25)9-13-5-3-2-4-6-13/h2-8,10,14-16H,9,11H2,1H3,(H,24,25)(H,20,23,26)(H2,21,27,28)/t14-,15-,16+/m0/s1 |
InChI-Schlüssel |
OPWBMLRKLKFBIP-HRCADAONSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CC3=CC=CC=C3)C(=O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CC3=CC=CC=C3)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




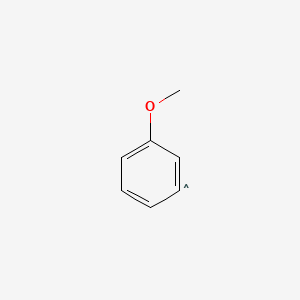
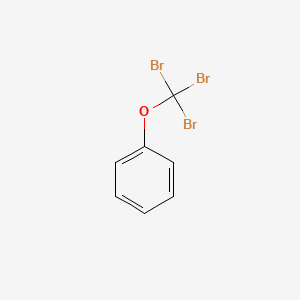
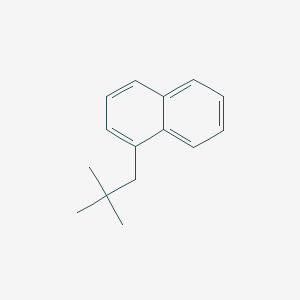
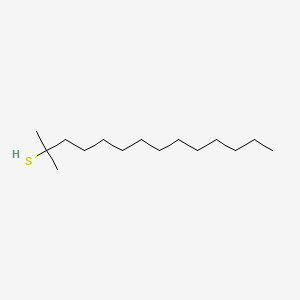
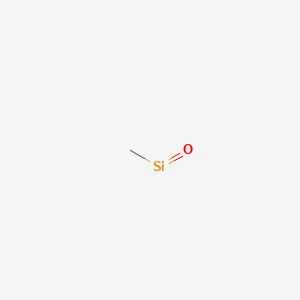

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)

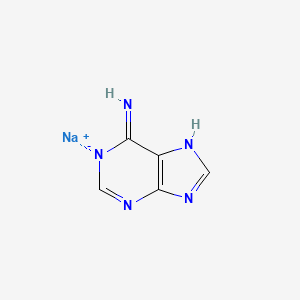
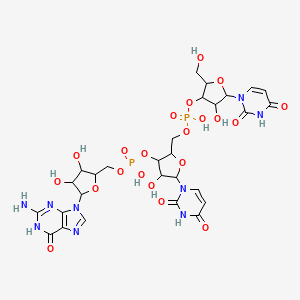
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
